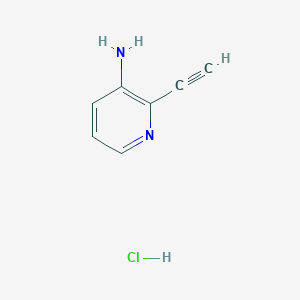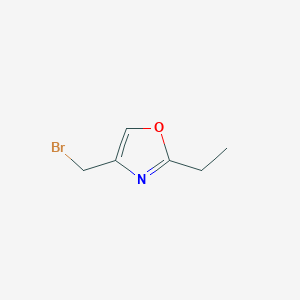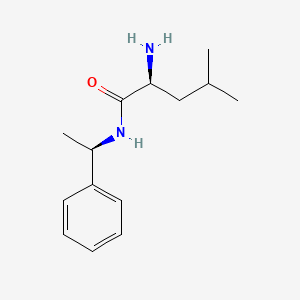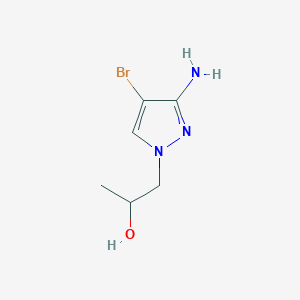
5-(Dimethylamino)-2-ethyloxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carbonitrile is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a dimethylamino group, an ethyl group, and a carbonitrile group attached to the oxazole ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-ethyl-1,3-oxazole-4-carbonitrile with dimethylamine under suitable conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include oxidized oxazole derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used in substitution reactions.
Applications De Recherche Scientifique
5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(dimethylamino)-2-methyl-1,3-oxazole-4-carbonitrile
- 5-(dimethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile
- 5-(dimethylamino)-2-ethyl-1,3-thiazole-4-carbonitrile
Uniqueness
5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carbonitrile is unique due to the presence of the ethyl group at the 2-position of the oxazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physicochemical properties and interactions with biological targets, making it a valuable compound for specific research applications.
Propriétés
Formule moléculaire |
C8H11N3O |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C8H11N3O/c1-4-7-10-6(5-9)8(12-7)11(2)3/h4H2,1-3H3 |
Clé InChI |
XZQIHEMWKYPDIN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(O1)N(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13647464.png)


![Methyl2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate](/img/structure/B13647483.png)









